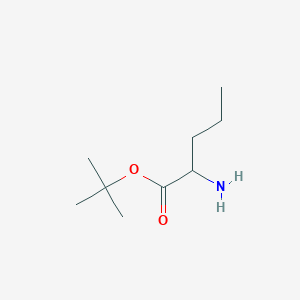
3,5-Di-alpha-naphthyl bromobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromobenzene is an aryl bromide, consisting of a benzene ring substituted with one bromine atom . Naphthyl refers to the presence of a naphthalene structure, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .
Synthesis Analysis
Bromobenzene can be prepared by the action of bromine on benzene in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide . The synthesis of naphthyl-containing compounds often involves Friedel-Crafts alkylation reactions .Molecular Structure Analysis
The molecular structure of bromobenzene consists of a benzene ring with a bromine atom attached . Naphthalene, on the other hand, is characterized by two fused benzene rings .Chemical Reactions Analysis
Bromobenzene can undergo various reactions such as Grignard reactions, palladium-catalyzed coupling reactions, and nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Bromobenzene is a colorless liquid with a pleasant aromatic odor . It has a density of 1.495 g/cm³, a melting point of -30.8 °C, and a boiling point of 156 °C .Mécanisme D'action
Safety and Hazards
Orientations Futures
The synthesis of polysubstituted benzenes, which could include compounds like “3,5-Di-alpha-naphthyl bromobenzene”, is a significant area of study in organic chemistry . The ability to plan a successful multi-step synthesis of a complex molecule requires a working knowledge of many organic reactions .
Propriétés
IUPAC Name |
1-(3-bromo-5-naphthalen-1-ylphenyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-22-16-20(25-13-5-9-18-7-1-3-11-23(18)25)15-21(17-22)26-14-6-10-19-8-2-4-12-24(19)26/h1-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONAXDUZMZACEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Br)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

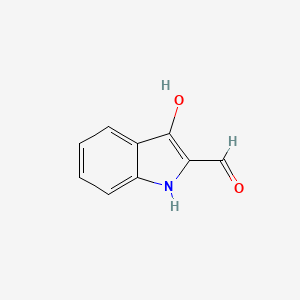
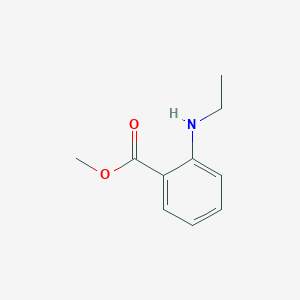
![2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide](/img/structure/B3245910.png)
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/no-structure.png)

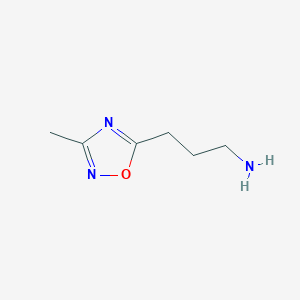
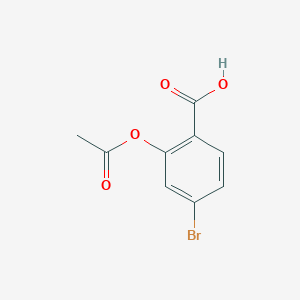
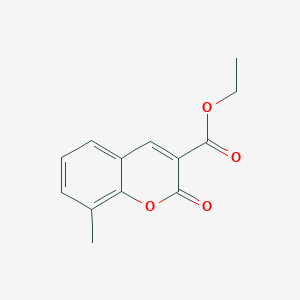

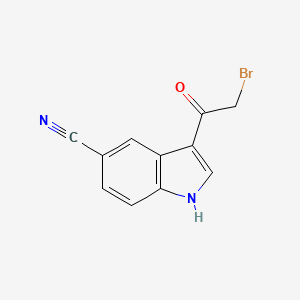
![Benzo[b]thiophene-7-acetonitrile](/img/structure/B3245991.png)
